molecular formula C11H5BrClF2NO B14085870 2-(4-Bromo-3-fluorophenoxy)-5-chloro-3-fluoropyridine

2-(4-Bromo-3-fluorophenoxy)-5-chloro-3-fluoropyridine

Cat. No.: B14085870
M. Wt: 320.52 g/mol
InChI Key: FJPSUOUTAUTYEW-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-fluorophenoxy)-5-chloro-3-fluoropyridine is a complex organic compound that features a pyridine ring substituted with bromine, fluorine, and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-fluorophenoxy)-5-chloro-3-fluoropyridine typically involves multiple steps, starting from commercially available precursors. One common route involves the nucleophilic aromatic substitution reaction of 4-bromo-3-fluorophenol with 5-chloro-3-fluoropyridine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-fluorophenoxy)-5-chloro-3-fluoropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-(4-Bromo-3-fluorophenoxy)-5-chloro-3-fluoropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-fluorophenoxy)-5-chloro-3-fluoropyridine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary but often include key signaling proteins or metabolic enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromo-3-fluorophenoxy)-5-chloro-3-fluoropyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in various scientific fields .

Properties

Molecular Formula

C11H5BrClF2NO

Molecular Weight

320.52 g/mol

IUPAC Name

2-(4-bromo-3-fluorophenoxy)-5-chloro-3-fluoropyridine

InChI

InChI=1S/C11H5BrClF2NO/c12-8-2-1-7(4-9(8)14)17-11-10(15)3-6(13)5-16-11/h1-5H

InChI Key

FJPSUOUTAUTYEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=N2)Cl)F)F)Br

Origin of Product

United States

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